molecular formula C10H18O5 B15175840 Dipropylene glycol, diacetate CAS No. 93858-96-9

Dipropylene glycol, diacetate

Cat. No.: B15175840
CAS No.: 93858-96-9
M. Wt: 218.25 g/mol
InChI Key: FLPPEMNGWYFRSK-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Dipropylene glycol, diacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Dipropylene glycol and acetic acid.

    Oxidation: Various oxidation products depending on the specific conditions.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Solvent

Dipropylene glycol, diacetate is widely used as a solvent due to its excellent solvency for both organic and inorganic compounds. It is particularly effective in:

  • Coatings : Used in the formulation of water-based and oil-based coatings, enhancing their performance and stability.
  • Inks : Serves as a solvent in printing inks, providing good flow properties and helping to achieve desired viscosity levels .

Emulsifier

This compound acts as an emulsifier, enabling the stable mixing of immiscible liquids such as oil and water. Its applications include:

  • Cosmetics : Commonly used in lotions and creams to maintain texture and consistency.
  • Food Industry : Employed in food products to improve texture and mouthfeel .

Plasticizer

This compound functions as an effective plasticizer in various formulations:

  • Polymer Production : Enhances flexibility and workability in polymers like polyvinyl chloride (PVC) and polyurethane.
  • Adhesives : Utilized in adhesives to improve adhesion properties and reduce brittleness .

Environmental and Safety Considerations

Research has indicated that this compound does not exhibit significant carcinogenic properties; however, prolonged exposure may lead to mild toxicity effects such as kidney nephropathy . Regulatory assessments have been conducted to evaluate its safety in consumer products.

Data Table: Applications of this compound

Application AreaSpecific Use CasesFunctionality
CoatingsWater-based coatingsSolvent for improved application
InksPrinting inksSolvent for viscosity control
CosmeticsLotions, creamsEmulsifier for stable formulations
Food ProductsEmulsifiers in foodEnhances texture
AdhesivesPackaging adhesivesPlasticizer for improved flexibility
PlasticsPVC and polyurethane productionPlasticizer for enhanced performance

Case Study 1: Use in Coatings

A study conducted by the National Toxicology Program evaluated the use of this compound in industrial coatings. The findings indicated that formulations incorporating this compound exhibited superior adhesion and durability compared to traditional solvents. The results supported its adoption in high-performance coating systems .

Case Study 2: Emulsification in Cosmetics

In the cosmetic industry, this compound was tested in various lotion formulations. The emulsifier demonstrated excellent stability over time, maintaining product integrity without phase separation. This property is crucial for consumer acceptance and product longevity .

Mechanism of Action

The mechanism of action of dipropylene glycol, diacetate primarily involves its role as a solvent. It can dissolve various substances, facilitating their interaction and reaction. In biological systems, it can enhance the solubility and stability of active pharmaceutical ingredients, thereby improving their bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipropylene glycol, diacetate is unique due to its specific solvent properties, making it suitable for a wide range of applications in various industries. Its ability to dissolve both polar and non-polar substances makes it a versatile solvent compared to its similar compounds .

Properties

CAS No.

93858-96-9

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

IUPAC Name

2-(2-acetyloxypropoxy)propyl acetate

InChI

InChI=1S/C10H18O5/c1-7(5-14-9(3)11)13-6-8(2)15-10(4)12/h7-8H,5-6H2,1-4H3

InChI Key

FLPPEMNGWYFRSK-UHFFFAOYSA-N

Canonical SMILES

CC(COC(C)COC(=O)C)OC(=O)C

Origin of Product

United States

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